molecular formula C16H21N5O2 B11006061 N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11006061
M. Wt: 315.37 g/mol
InChI Key: ZMLZWNCFGWBMIQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H21N5O2

Molecular Weight

315.37 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H21N5O2/c1-2-23-14-8-6-13(7-9-14)18-15(22)16(10-4-3-5-11-16)21-12-17-19-20-21/h6-9,12H,2-5,10-11H2,1H3,(H,18,22)

InChI Key

ZMLZWNCFGWBMIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The chemical structure can be represented as follows:

N 4 ethoxyphenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide\text{N 4 ethoxyphenyl 1 1H tetrazol 1 yl cyclohexanecarboxamide}

Molecular Formula: C15_{15}H19_{19}N5_5O2_2

Molecular Weight: 301.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Microtubule Destabilization: Similar to other tetrazole derivatives, this compound may affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that related tetrazole compounds inhibit tubulin polymerization, disrupting microtubule formation and function .
  • Xanthine Oxidase Inhibition: The tetrazole moiety has been identified as an effective fragment for inhibiting xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation, potentially benefiting conditions like gout .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target/Cell Line IC50 (µM) Notes
AnticancerSGC-7901 (gastric cancer)0.090 - 0.650Induces apoptosis and cell cycle arrest at G2/M phase .
Microtubule InhibitionTubulinNot specifiedDisrupts microtubule network in living cells .
Xanthine Oxidase InhibitionXO0.031Comparable potency to topiroxostat .

Study on Antitumor Activity

In a study evaluating the antitumor properties of various tetrazole derivatives, this compound exhibited significant antiproliferative effects against several cancer cell lines, including SGC-7901, A549 (lung cancer), and HeLa (cervical cancer). The mechanism involved the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

Inhibition of Xanthine Oxidase

Another study focused on the design of tetrazole-containing compounds as xanthine oxidase inhibitors. The results showed that modifications in the structure significantly enhanced potency, with some derivatives achieving IC50 values comparable to established inhibitors like topiroxostat. This suggests that this compound could serve as a promising lead compound for further development in treating conditions associated with oxidative stress .

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